2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid
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Overview
Description
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of modified macromolecular scaffolds, which suggests that it may interact with a variety of biological targets depending on the specific scaffold and drug delivery system .
Mode of Action
Given its structure and use in drug delivery systems, it can be inferred that it may act as a linker or spacer molecule, facilitating the attachment of active pharmaceutical ingredients to macromolecular scaffolds .
Pharmacokinetics
As a component of drug delivery systems, it is likely to influence the pharmacokinetics of the attached active pharmaceutical ingredients, potentially enhancing their bioavailability and distribution within the body .
Result of Action
As a component of drug delivery systems, it likely contributes to the effective delivery of active pharmaceutical ingredients to their target sites, thereby facilitating their therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other biological molecules can affect its stability and interactions with other molecules. As part of a drug delivery system, it may also be influenced by the physiological environment, including blood flow, tissue permeability, and cellular uptake mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid typically involves the reaction of tert-butoxycarbonyl-protected amino acids with ethyl thioglycolate. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)ethanol: Similar in structure but lacks the thioacetic acid moiety.
N-(tert-Butoxycarbonyl)ethanolamine: Contains a similar Boc-protected amine group but with different functional groups
Uniqueness
2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid is unique due to the presence of both the Boc-protected amine and the thioacetic acid moiety. This combination allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-4-5-15-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHMMUWUSSAZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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